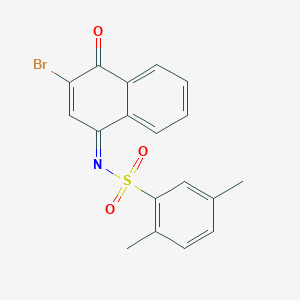
(NZ)-N-(3-bromo-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3-bromo-4-oxonaphthalen-1(4H)-ylidene)malononitrile” is a chemical compound with the CAS number 2965329-32-0 . Unfortunately, the exact molecular formula and weight are not provided in the search results .
Synthesis Analysis
The specific synthesis process for “2-(3-bromo-4-oxonaphthalen-1(4H)-ylidene)malononitrile” is not available in the search results .Molecular Structure Analysis
The molecular structure of “2-(3-bromo-4-oxonaphthalen-1(4H)-ylidene)malononitrile” is not provided in the search results .Chemical Reactions Analysis
The specific chemical reactions involving “2-(3-bromo-4-oxonaphthalen-1(4H)-ylidene)malononitrile” are not available in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, density, molecular formula, and molecular weight of “2-(3-bromo-4-oxonaphthalen-1(4H)-ylidene)malononitrile” are not provided in the search results .Aplicaciones Científicas De Investigación
Photodynamic Therapy and Photosensitizers
The compound and its derivatives, particularly zinc(II) phthalocyanine substituted with benzenesulfonamide units, exhibit remarkable potential in photodynamic therapy (PDT) for cancer treatment. These compounds are noted for their high singlet oxygen quantum yield and good fluorescence properties, making them suitable as Type II photosensitizers in PDT. Their photophysical and photochemical properties are well-documented, indicating their efficacy in this application (Pişkin, Canpolat, & Öztürk, 2020); (Öncül, Öztürk, & Pişkin, 2022); (Öncül, Öztürk, & Pişkin, 2021).
Synthesis and Characterization
The compound has been synthesized and characterized in various studies. Its spectroscopic, aggregation, and photophysical properties have been investigated, particularly in the context of photodynamic therapy. The synthesized structures are characterized using methods such as FTIR, NMR, UV–vis, MALDI-TOF mass spectra, and elemental analysis. These studies help in understanding the compound's potential applications in medicinal chemistry (Avdeenko, Konovalova, & Yakymenko, 2020); (Shi-jie, Hu, & Wei-Xiao, 2010).
Analytical Applications
In analytical chemistry, derivatives of this compound are used for gas-liquid chromatography. For instance, N-dimethylaminomethylene derivatives of primary sulfonamides, which include this compound, have been studied for their chromatographic properties. This research is crucial for developing more efficient methods in chemical analysis (Vandenheuvel & Gruber, 1975).
Potential in Drug Development
Compounds similar to (NZ)-N-(3-bromo-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide have been studied for their potential in drug development, particularly as antagonists in various therapeutic applications. The structural and electronic properties of these compounds have been investigated, providing insights into their potential medicinal applications (De-ju, 2015); (Murthy et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(NZ)-N-(3-bromo-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO3S/c1-11-7-8-12(2)17(9-11)24(22,23)20-16-10-15(19)18(21)14-6-4-3-5-13(14)16/h3-10H,1-2H3/b20-16- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKZYPVJNHMVIE-SILNSSARSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
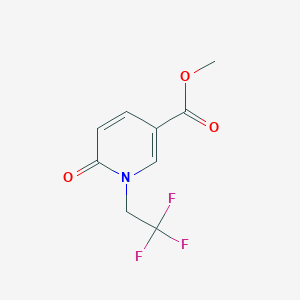
![N-{3-[4-(chloroacetyl)phenyl]-1-methylpropyl}acetamide](/img/structure/B2356663.png)
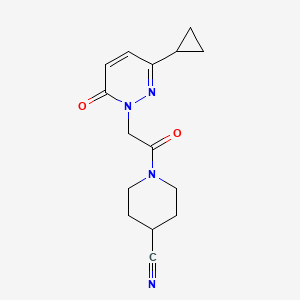
![7-Fluoro-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2356671.png)
![3-(4-methoxyphenyl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2356672.png)
![[1-(2-Ethoxyethyl)benzimidazol-2-yl]methanol](/img/structure/B2356673.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)butyramide](/img/structure/B2356674.png)
![5-Benzyl-2-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2356675.png)
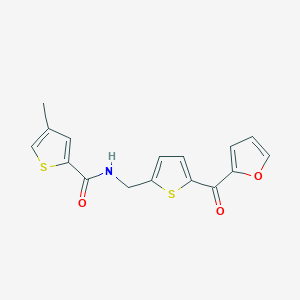
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2356678.png)
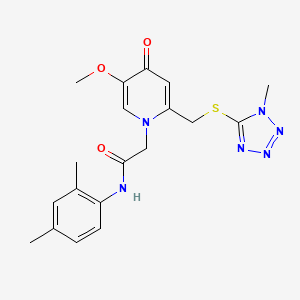
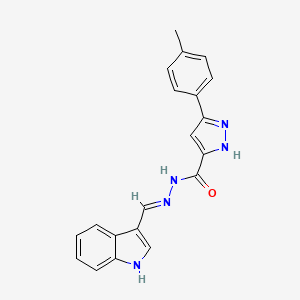
![ethyl 1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2356681.png)

